molecular formula C14H14ClN3O3S B11004074 [2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl](1H-imidazol-1-yl)methanone

[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl](1H-imidazol-1-yl)methanone

Cat. No.: B11004074
M. Wt: 339.8 g/mol
InChI Key: AIGHPRNCMSPOOA-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a dioxido-thiazinane moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is to first synthesize the imidazole ring through cyclization reactions involving amido-nitriles under mild conditions . The chloro-substituted phenyl ring can be introduced via electrophilic aromatic substitution reactions. The thiazinane moiety is often synthesized through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: undergoes various types of chemical reactions, including:

    Oxidation: The thiazinane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro-substituted phenyl ring can undergo reduction reactions to form the corresponding phenyl derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The chloro-substituted phenyl ring and thiazinane moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: can be compared with similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the imidazole ring and thiazinane moiety in 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone sets it apart from these related compounds, offering distinct advantages in certain applications.

Properties

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

[2-chloro-4-(1,1-dioxothiazinan-2-yl)phenyl]-imidazol-1-ylmethanone

InChI

InChI=1S/C14H14ClN3O3S/c15-13-9-11(18-6-1-2-8-22(18,20)21)3-4-12(13)14(19)17-7-5-16-10-17/h3-5,7,9-10H,1-2,6,8H2

InChI Key

AIGHPRNCMSPOOA-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)N3C=CN=C3)Cl

Origin of Product

United States

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